molecular formula C16H32N2 B13993940 1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine CAS No. 7467-62-1

1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine

Cat. No.: B13993940
CAS No.: 7467-62-1
M. Wt: 252.44 g/mol
InChI Key: HEZYTKNQCGFASS-UHFFFAOYSA-N
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Description

1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine is a synthetic organic compound characterized by its unique structure, which includes multiple methyl groups and a triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with methyl groups, followed by the introduction of the alkyne functionality through a coupling reaction. The reaction conditions often require the use of strong bases and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to modulate these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

    1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-ene-1,4-diamine: Similar structure but with a double bond instead of a triple bond.

    1-N,1-N,4-N,4-N,6,8,8-heptamethylnonane-1,4-diamine: Similar structure but fully saturated without any double or triple bonds.

Uniqueness: 1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine is unique due to its alkyne group, which imparts distinct chemical reactivity and potential applications. The presence of multiple methyl groups also influences its physical and chemical properties, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

7467-62-1

Molecular Formula

C16H32N2

Molecular Weight

252.44 g/mol

IUPAC Name

1-N,1-N,4-N,4-N,6,8,8-heptamethylnon-2-yne-1,4-diamine

InChI

InChI=1S/C16H32N2/c1-14(13-16(2,3)4)12-15(18(7)8)10-9-11-17(5)6/h14-15H,11-13H2,1-8H3

InChI Key

HEZYTKNQCGFASS-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C#CCN(C)C)N(C)C)CC(C)(C)C

Origin of Product

United States

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